2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride
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Overview
Description
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride typically involves the condensation of 3,5-dimethyl-1H-pyrazole with 2-chloro-5-(chloromethyl)pyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs with antileishmanial and antimalarial activities.
Biological Research: The compound is used in molecular docking studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical compounds used in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial activities, the compound may inhibit key enzymes involved in the metabolic pathways of the parasites . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby disrupting their function and leading to the death of the parasites .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor to various ligands studied in coordination chemistry.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar pyrazole scaffolds used in the synthesis of heterocyclic systems.
Imidazole Derivatives: Compounds with similar pharmacological activities and applications in medicinal chemistry.
Uniqueness
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.2ClH/c1-8-5-9(2)15(14-8)7-10-3-4-11(12)13-6-10;;/h3-6H,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQTWDJVRPGUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CN=C(C=C2)Cl)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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